An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-4-nitrophenyl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-fluoro-4-nitrophenyl)acetamide is an aromatic organic compound that belongs to the class of acetanilides. Its structure, featuring a nitro group and a fluorine atom on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of these functional groups offers multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific data.
Chemical and Physical Properties
The key chemical and physical properties of N-(2-fluoro-4-nitrophenyl)acetamide are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 348-19-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇FN₂O₃ | [5][6][7] |
| Molecular Weight | 198.15 g/mol | [6][7][8] |
| IUPAC Name | N-(2-fluoro-4-nitrophenyl)acetamide | [5] |
| Synonyms | 2'-Fluoro-4'-nitroacetanilide, 2-Fluoro-4-nitro-acetanilide | [5][6][7] |
| Appearance | Solid (form may vary) | [9] |
| Melting Point | 200-201 °C | [6][7] |
| Boiling Point | 391.0 ± 32.0 °C (Predicted) | [6][7] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 12.83 ± 0.70 (Predicted) | [6][7] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 10.17 (s, 1H), 8.79 (dd, J = 9.4, 1H), and other aromatic and methyl proton signals.[11]
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon are expected. For the isomer N-(4-chloro-2-nitrophenyl)acetamide, characteristic peaks appear at δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6.[11]
Experimental Protocols
Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide
The most common method for synthesizing N-(2-fluoro-4-nitrophenyl)acetamide is through the acetylation of 2-fluoro-4-nitroaniline. This reaction involves the treatment of the aniline with an acetylating agent, typically acetic anhydride or acetyl chloride.
Materials:
-
2-fluoro-4-nitroaniline
-
Acetic anhydride
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., pyridine or dimethylaminopyridine)
-
An appropriate solvent (e.g., methylene chloride, acetic acid, or neat)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-nitroaniline in a suitable solvent, or use it neat with acetic anhydride.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
If a catalyst is used, it should be added cautiously at this stage. For example, a few drops of concentrated sulfuric acid can be added.[12]
-
After the addition is complete, the reaction mixture can be stirred at room temperature for several hours or heated to reflux to ensure the completion of the reaction.[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[13]
-
Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the product and to quench any unreacted acetic anhydride.[12]
-
The solid product is then collected by filtration, washed thoroughly with water to remove any acid and other water-soluble impurities, and dried under reduced pressure.[12]
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.[13]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(2-fluoro-4-nitrophenyl)acetamide.
Caption: General workflow for the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
Biological Activity and Potential Applications
While there is limited information on the specific biological activity of N-(2-fluoro-4-nitrophenyl)acetamide, related acetamide derivatives have shown interesting pharmacological properties. For instance, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its potential as an antibacterial agent against Klebsiella pneumoniae.[14][15][16] The presence of a chloro atom in the acetamide moiety appeared to enhance its antimicrobial activity.[14] This suggests that N-(2-fluoro-4-nitrophenyl)acetamide could serve as a scaffold for the development of new antibacterial agents.
Furthermore, compounds with a 2-phenoxy-N-phenylacetamide core structure, which can be synthesized from nitrophenyl derivatives, have shown a range of biological activities, including antitubercular, anti-parasitic, anticancer, and antiviral effects.[17]
Given its chemical structure, N-(2-fluoro-4-nitrophenyl)acetamide is primarily used as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of new drug candidates.[5]
Safety and Handling
The toxicological properties of N-(2-fluoro-4-nitrophenyl)acetamide have not been thoroughly investigated.[18] However, based on the data for structurally similar compounds like 2'-nitroacetanilide and other fluorinated nitroaromatics, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[19] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19] Avoid contact with skin and eyes.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][19]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[19] Store locked up.[18]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18][19]
Due to the presence of the nitro group, this compound may be harmful if swallowed, in contact with skin, or if inhaled. As with all chemicals, it is essential to consult the specific Safety Data Sheet (SDS) before handling.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 348-19-6|N-(2-Fluoro-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. 348-19-6 CAS Manufactory [chemicalbook.com]
- 4. 348-19-6 N-(2-fluoro-4-nitrophenyl)acetamide 2-氟-4-硝基乙酰苯胺 -Win-Win Chemical [win-winchemical.com]
- 5. 348-19-6 | 2-Fluoro-4-nitro-acetanilide - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. 348-19-6 CAS MSDS (2'-FLUORO-4'-NITROACETANILID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2'-FLUORO-4'-NITROACETANILID | 348-19-6 [amp.chemicalbook.com]
- 8. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cymitquimica.com [cymitquimica.com]
- 10. N-(4-FLUORO-2-NITROPHENYL)ACETAMIDE | CAS 448-39-5 [matrix-fine-chemicals.com]
- 11. rsc.org [rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. jcbsc.org [jcbsc.org]
- 14. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
